molecular formula C6H9NO2 B077066 Isopropyl cyanoacetate CAS No. 13361-30-3

Isopropyl cyanoacetate

Cat. No.: B077066
CAS No.: 13361-30-3
M. Wt: 127.14 g/mol
InChI Key: BESQLCCRQYTQQI-UHFFFAOYSA-N
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Description

Isopropyl cyanoacetate is a high-purity ester reagent renowned for its role as a critical building block in complex organic synthesis. Its molecular structure, featuring both a highly reactive methylene group flanked by an electron-withdrawing cyano group and an ester functionality, makes it an ideal substrate for condensation reactions. A primary application is its use in the Knoevenagel condensation, where it reacts with aldehydes to form α,β-unsaturated cyanoacetate derivatives. These intermediates are pivotal in the synthesis of a wide range of heterocyclic compounds, including pyrimidines and pyridines, which are core structures in many pharmaceuticals, agrochemicals, and dyes. Furthermore, this compound serves as a precursor in the synthesis of barbiturates and other fine chemicals. The isopropyl ester group can offer advantages in solubility and reaction kinetics compared to its methyl or ethyl analogs, providing researchers with a valuable tool for optimizing synthetic pathways. This product is intended for research and development purposes in laboratory settings only.

Properties

IUPAC Name

propan-2-yl 2-cyanoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-5(2)9-6(8)3-4-7/h5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESQLCCRQYTQQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20158198
Record name Acetic acid, cyano-, isopropyl ester
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Molecular Weight

127.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13361-30-3
Record name 1-Methylethyl 2-cyanoacetate
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Record name Isopropyl cyanoacetate
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Record name 13361-30-3
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Record name Acetic acid, cyano-, isopropyl ester
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Record name Isopropyl cyanoacetate
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Record name ISOPROPYL CYANOACETATE
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Preparation Methods

Reaction Mechanism and Stoichiometry

The esterification of cyanoacetic acid with isopropyl alcohol follows a classic acid-catalyzed mechanism, where sulfuric acid or p-toluenesulfonic acid facilitates protonation of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by the alcohol. The reaction is equilibrium-driven, necessitating water removal to shift the equilibrium toward ester formation.

Key Equation :

NC-CH2COOH+(CH3)2CHOHH+NC-CH2COOCH(CH3)2+H2O\text{NC-CH}2\text{COOH} + \text{(CH}3\text{)}2\text{CHOH} \xrightarrow{\text{H}^+} \text{NC-CH}2\text{COOCH}(\text{CH}3)2 + \text{H}_2\text{O}

Solvent System and Water Removal

A biphasic solvent system is critical for efficient water separation:

  • First Solvent : Polar aprotic solvents (e.g., dimethylformamide) with high solubility for cyanoacetic acid (1g/100 g solvent at 25°C\geq 1 \, \text{g/100 g solvent at 25°C}).

  • Second Solvent : Hydrophobic hydrocarbons (e.g., hexane, cyclohexane) immiscible with water (1%\leq 1\% solubility).

The mass ratio of first to second solvent (0.5–3.0) optimizes phase separation, ensuring continuous water removal via azeotropic distillation.

Catalytic Conditions and Yield Optimization

  • Catalyst Loading : 0.05–0.3 mol sulfuric acid per mole of cyanoacetic acid minimizes side reactions (e.g., hydrolysis to malonic acid).

  • Temperature : Reflux at 60–80°C balances reaction rate and byproduct suppression.

  • Excess Alcohol : A 1.5–2.0 molar ratio of isopropyl alcohol to cyanoacetic acid drives conversion, achieving yields up to 85%.

Workup and Purification

Post-reaction, the mixture separates into three phases:

  • Upper Layer : Hydrocarbon solvent (recyclable).

  • Middle Layer : Crude isopropyl cyanoacetate.

  • Lower Layer : Aqueous acid (neutralized with Na2_2CO3_3).

The ester layer is washed with water to residual acidity (pH7pH \approx 7) and distilled under reduced pressure (7080°C70–80°C, 1020mmHg10–20 \, \text{mmHg}) to attain >99%>99\% purity.

Chloroacetate-Cyanide Nucleophilic Substitution

Reaction Mechanism

This method involves reacting sodium cyanide with isopropyl chloroacetate in a continuous flow system:

Cl-CH2COOCH(CH3)2+NaCNNC-CH2COOCH(CH3)2+NaCl\text{Cl-CH}2\text{COOCH}(\text{CH}3)2 + \text{NaCN} \rightarrow \text{NC-CH}2\text{COOCH}(\text{CH}3)2 + \text{NaCl}

Continuous Process Parameters

  • Reactors : Pipeline reactors enable rapid mixing and short residence times (4–10 minutes).

  • Solvent : Alcoholic solutions (e.g., ethanol, isopropanol) dissolve sodium cyanide and chloroacetate.

  • pH Control : Adjusted to 5–8 using HCN or acetic acid to prevent cyanide hydrolysis.

Yield and Scalability

  • Throughput : 5,000–10,000 kg/24h in industrial setups.

  • Yield : 83–86% with >99.5%>99.5\% purity.

  • Byproducts : Trace NaCl, removed via filtration or crystallization.

Comparative Analysis of Preparation Methods

Table 1: Key Parameters for this compound Synthesis

ParameterEsterification MethodChloroacetate-Cyanide Method
Reaction Type Equilibrium esterificationNucleophilic substitution
Catalyst H2_2SO4_4 (0.05–0.3 mol)None (base-driven)
Temperature 60–80°C25–40°C
Time 6–12 hours4–10 minutes
Yield 75–85%83–86%
Purity >99%>99.5%
Scalability BatchContinuous flow

Advantages and Limitations

  • Esterification :

    • Pros: Uses inexpensive starting materials; adaptable to batch processing.

    • Cons: Energy-intensive distillation; acid waste requires neutralization.

  • Chloroacetate-Cyanide :

    • Pros: High-throughput continuous production; minimal byproducts.

    • Cons: Requires hazardous NaCN handling; limited solvent flexibility .

Chemical Reactions Analysis

Types of Reactions: Isopropyl cyanoacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Knoevenagel Condensation: Common reagents include aldehydes or ketones and a base such as piperidine or pyridine.

    Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid, while basic hydrolysis involves the use of sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Synthetic Applications

Isopropyl cyanoacetate is prominently used in the synthesis of various organic compounds, particularly through the Knöevenagel condensation reaction . This reaction involves the condensation of aldehydes or ketones with this compound, leading to the formation of substituted coumarins, which are essential in pharmaceuticals and agrochemicals.

Table 1: Key Reactions Involving this compound

Reaction TypeReactantsProductsReference
Knöevenagel ReactionAldehydes/Ketones + this compound3-substituted Coumarins
Aldol CondensationThis compound + AldehydesTrisubstituted Ethylenes
CopolymerizationStyrene + this compoundStyrene-Isopropyl Cyanoacrylate Copolymers

Case Studies and Research Findings

  • Synthesis of Coumarin Derivatives :
    A study demonstrated the synthesis of 3-substituted coumarins via Knöevenagel reactions using this compound as a key intermediate. The reaction conditions were optimized to enhance yield and selectivity towards desired products, showcasing the utility of this compound in generating bioactive molecules for pharmaceutical applications .
  • Biocatalytic Applications :
    In biocatalysis, this compound has been explored as a substrate in enzyme-mediated reactions. The compound's ability to undergo transformations under mild conditions makes it suitable for producing chiral intermediates in drug synthesis .
  • Polymer Chemistry :
    Recent research has investigated the copolymerization of this compound with styrene to create novel copolymers with potential applications in materials science. The study reported favorable reactivity and high incorporation rates of this compound into the polymer matrix, indicating its potential for creating advanced materials .

Comparison with Similar Compounds

Structural and Physical Properties

The reactivity and applications of cyanoacetate esters depend on their alkyl chain length and steric effects. Key compounds for comparison include:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Solubility in Water Key Applications
Isopropyl cyanoacetate C₆H₉NO₂ 127.143 13361-30-3 Slightly soluble Knoevenagel reactions, copolymerization
Ethyl cyanoacetate C₅H₇NO₂ 113.11 105-56-6 Moderate solubility Coumarin synthesis, alkylation reactions
Methyl cyanoacetate C₄H₅NO₂ 99.09 105-34-0 Highly soluble Pharmaceuticals, agrochemicals
Isobutyl cyanoacetate C₇H₁₁NO₂ 141.17 13361-31-4 Low solubility Specialty polymers

Key Observations :

  • Ethyl cyanoacetate exhibits higher reactivity in alkylation reactions due to its balanced steric and electronic properties, achieving faster reaction times compared to isopropyl derivatives .
  • Methyl cyanoacetate is more water-soluble, making it preferable for aqueous-phase reactions .
  • This compound’s bulkier isopropyl group reduces steric hindrance in Knoevenagel condensations, enabling efficient synthesis of substituted acrylates .

Reactivity in Knoevenagel Condensations

  • This compound: Forms crystalline α,β-unsaturated acrylates (e.g., isopropyl 2-cyano-3-arylacrylates) with benzaldehydes under piperidine catalysis. Reactions proceed smoothly without stereochemical complications, yielding copolymers with styrene .
  • Ethyl cyanoacetate: Demonstrates superior reactivity in alkylation with ethyl iodide or propyl bromide, achieving high yields of mono-alkylated products (e.g., 5, R = Et) within 30 minutes at 140°C. Dialkylated by-products are minimal (<5%) .
  • Methyl cyanoacetate: While reactive, its smaller ester group can lead to side reactions in sterically demanding substrates .

Cost and Commercial Availability

  • This compound: Priced at $78.00/250 mL (Santa Cruz Biotechnology) .
  • Methyl cyanoacetate: More economical at $5.00/25 g .
  • Ethyl cyanoacetate: Higher cost per volume ($10.00/5 mL) due to demand in pharmaceutical synthesis .

Biological Activity

Isopropyl cyanoacetate is an ester derived from cyanoacetic acid and isopropanol, known for its applications in organic synthesis and potential biological activities. This article explores the compound's biological activity, covering its toxicity, antimicrobial properties, and metabolic behavior based on diverse research findings.

This compound is synthesized through the esterification of cyanoacetic acid with isopropanol, typically yielding a high-purity product. The reaction can be represented as follows:

Cyanoacetic Acid+IsopropanolAcid CatalystIsopropyl Cyanoacetate+Water\text{Cyanoacetic Acid}+\text{Isopropanol}\xrightarrow{\text{Acid Catalyst}}\text{this compound}+\text{Water}

The boiling point of this compound is approximately 100°C at reduced pressure, and it is characterized by a clear liquid form with a high yield of over 90% in synthesis processes .

Acute Toxicity

The acute toxicity of this compound has been evaluated in various studies. The compound exhibits moderate toxicity levels with an oral LD50 value reported at around 1010 mg/kg in rats, indicating potential systemic effects such as respiratory distress and gastrointestinal irritation at high doses .

Irritation Potential

Inhalation studies have shown that exposure to saturated vapors can cause significant irritation to the eyes and respiratory tract. The 4-hour LC50 for aerosolized forms was found to be 1900 mg/m³, emphasizing the need for caution during handling .

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of compounds related to this compound. For instance, derivatives formed through condensation reactions with substituted benzoic aldehydes demonstrated notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. These compounds were effective at inhibiting bacterial growth in both planktonic and biofilm states at concentrations as low as 0.5% .

Metabolism and Absorption

This compound is expected to be metabolically converted into cyanoacetic acid and ethanol via unspecific esterases primarily in the liver. Studies indicate that absorption occurs through various exposure routes, leading to a relatively even distribution across tissues, including embryonic tissues in pregnant rats .

Study on Reproductive Toxicity

A 90-day oral gavage study assessed reproductive toxicity in rats administered with ethyl cyanoacetate (a structurally similar compound). Findings indicated that while no significant effects were observed on female reproductive organs, male rats showed reduced sperm motility and count at higher doses, suggesting potential implications for fertility that may extend to related esters like this compound .

Summary of Biological Activities

Activity Findings
Acute Toxicity LD50 (oral) ~ 1010 mg/kg; respiratory distress observed
Irritation Severe irritation noted in inhalation studies
Antimicrobial Effective against various bacteria; growth inhibition at 0.5%
Metabolism Converted to cyanoacetic acid; absorbed through multiple routes

Q & A

Q. Q1. What are the standard synthetic routes for preparing isopropyl cyanoacetate derivatives, and how can reaction conditions be optimized?

this compound is commonly synthesized via Knoevenagel condensation between substituted benzaldehydes and this compound, using piperidine as a catalyst. Key parameters include:

  • Temperature : Reactions typically proceed at ambient or slightly elevated temperatures (20–40°C).
  • Solvent : Toluene or ethanol are preferred for solubility and reaction efficiency.
  • Catalyst loading : Piperidine (1–5 mol%) ensures high yields while minimizing side reactions.
    For optimization, monitor reaction progress via TLC or NMR to adjust stoichiometry (aldehyde:ester ratio 1:1.1) and reaction time (2–24 hours). Post-synthesis, purify via column chromatography using hexane/ethyl acetate gradients .

Q. Q2. What spectroscopic methods are critical for characterizing this compound-based monomers?

Essential techniques include:

  • 1H/13C-NMR : Identify substituents on the aromatic ring (δ 7.0–8.0 ppm for protons) and the cyano group (δ 110–120 ppm for carbons).
  • IR spectroscopy : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and ester carbonyl (C=O, ~1700 cm⁻¹) groups.
  • Elemental analysis (CHN) : Verify purity by matching experimental and theoretical C/H/N percentages (±0.3% tolerance).
    Cross-validate with mass spectrometry (ESI-MS) for molecular ion peaks .

Q. Q3. What safety protocols are recommended for handling this compound in laboratory settings?

  • PPE : Wear nitrile gloves (JIS T 8116), chemical goggles (JIS T 8147), and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods or local exhaust systems to mitigate inhalation risks.
  • Spill management : Absorb leaks with inert materials (sand, vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. Q4. How do substituents on benzaldehyde precursors influence the reactivity and copolymerization behavior of this compound derivatives?

Electron-withdrawing groups (e.g., -Cl, -Br) on benzaldehydes enhance electrophilicity, accelerating Knoevenagel condensation (yields >85%). In copolymerization with styrene:

  • Electron-deficient monomers (e.g., 4-bromophenoxy-substituted) exhibit higher reactivity ratios (r₁ = 0.5–0.8), leading to alternating copolymers.
  • Steric hindrance from bulky groups (e.g., 3,5-dichlorophenoxy) reduces copolymer molecular weight (Mn ~15,000–30,000 g/mol).
    Characterize copolymer composition via nitrogen elemental analysis and thermogravimetry (TGA) to assess thermal stability (decomposition onset: 129–500°C) .

Q. Q5. What strategies resolve contradictions in copolymer composition data derived from elemental analysis versus spectroscopic methods?

Discrepancies often arise from incomplete monomer conversion or side reactions. Mitigation approaches:

  • Cross-validation : Compare NMR integration (styrene:acrylate proton ratios) with CHN-derived nitrogen content.
  • Kinetic studies : Use radical trapping agents (e.g., TEMPO) to confirm termination mechanisms.
  • Statistical modeling : Apply the Mayo-Lewis equation to refine reactivity ratios and predict composition drift .

Q. Q6. How can computational modeling predict the regioselectivity of this compound in multi-component reactions?

  • DFT calculations : Optimize transition states to identify preferred attack sites (e.g., α-position of the cyano group).
  • Frontier molecular orbital (FMO) analysis : Evaluate HOMO-LUMO gaps between reactants (e.g., aldehydes vs. acrylates) to predict reactivity.
    Validate with experimental data, such as HPLC-MS for reaction intermediates .

Q. Q7. What advanced techniques quantify trace degradation products of this compound copolymers under thermal stress?

  • Py-GC/MS : Pyrolyze copolymers at 500–800°C to detect volatile fragments (e.g., CO, HCN).
  • XPS analysis : Identify surface oxidation products (e.g., carbonyl or nitrile oxides).
  • TGA-FTIR coupling : Monitor real-time gas evolution (e.g., CO₂ at 2350 cm⁻¹) during decomposition .

Methodological Guidance

Q. Table 1. Key Parameters for Knoevenagel Condensation

ParameterOptimal RangeImpact on Yield
Catalyst (piperidine)1–5 mol%Maximizes rate
SolventTolueneEnhances solubility
Reaction Time4–8 hoursBalances conversion vs. side reactions

Q. Table 2. Copolymer Thermal Stability

SubstituentTd onset (°C)Residual Char (%)
4-Bromophenoxy2808.2
3,4-Dichlorophenoxy3105.5

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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